Scientific Field: Biochemistry
Application Summary: This compound is used as a new water-soluble alkynylating agent for cell surface proteins . It is particularly useful in the study of cell surface proteins, which are critical for cell-cell communication and are extensively targeted for drug design .
Methods of Application: The compound is used to alkynylate cell surface proteins, which are then analyzed using mass spectrometry .
Results: The use of this compound has improved the identification percentage of cell surface proteins in studies, overcoming problems of sub-cellular fractionation .
Scientific Field: Bioconjugation
Application Summary: The compound is used in the preparation of peptide and other biomolecular conjugates through chemoselective ligations .
Methods of Application: Chemical methods based on the preparation of chemoselectively addressable peptides allow successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules .
Results: This modular synthetic approach can be applied to a broad range of purposes .
Scientific Field: Pharmaceutical Industry
Application Summary: The compound acts as a pivotal reagent facilitating the derivatization of diverse drugs and molecules .
Methods of Application: The compound forms stable amide bonds, making it an important tool in drug discovery and bioconjugation research .
Results: The compound has been extensively utilized in the pharmaceutical industry .
Scientific Field: Therapeutics
Application Summary: The compound has been shown to bind to a number of human serum proteins and may have potential as a therapeutic agent for complementarity mismatches .
Results: The potential therapeutic applications of the compound are still under investigation .
Scientific Field: Neurology
Application Summary: The compound has been used in the search for new anticonvulsants .
Methods of Application: The compound was used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound synthesized using this compound .
Application Summary: The compound is a click chemistry reagent . It contains an Alkyne moiety and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing an Azide moiety .
Methods of Application: The compound is used as an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc, with a terminal alkyne .
Results: The alkyne can be reacted with an azide containing compound or biomolecule via copper catalyzed azide-alkyne click chemistry to yield a stable triazole linkage .
Scientific Field: Biochemistry
Application Summary: The compound is used for labeling proteins on primary amines (typically lysine residues) to form a stable amide linkage . This is a common method for preparing fluorescently-labeled antibody conjugates .
Methods of Application: The compound is dissolved in a buffer such as sodium bicarbonate and then reacted with the protein to be labeled .
Results: This method allows for the efficient labeling of proteins, which can be used in a variety of research applications .
Application Summary: The compound is used as a non-cleavable linker for antibody-drug conjugation (ADC) .
Methods of Application: The compound is reacted with an antibody and a drug molecule to form a stable ADC .
Results: This method allows for the targeted delivery of drugs to specific cells, improving the efficacy and reducing the side effects of the drug .
Scientific Field: Chemoproteomics
Application Summary: The compound may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
Scientific Field: Medicinal Chemistry
Application Summary: The compound has been used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .
Methods of Application: The compound was used in an optimized coupling reaction to yield several hybrid compounds .
Scientific Field: Cell Biology
Application Summary: The compound has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Scientific Field: Material Science
Application Summary: The compound has been used in the encapsulation of hydrogels .
Methods of Application: The compound was used in the synthesis of encapsulated hydrogels .
Scientific Field: Organic Chemistry
Application Summary: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Methods of Application: The compound is used in the synthesis of propargyl derivatives, which can be further elaborated into more complex structures .
Results: The use of this compound has led to the synthesis of a diverse range of bioconjugates .
Scientific Field: Pharmaceutical Industry
Application Summary: The compound is a non-degradable linker that can be used to synthesize antibody-drug conjugates (ADCs) .
Methods of Application: The compound is reacted with an antibody and a drug molecule to form a stable ADC .
Results: This method allows for the targeted delivery of drugs to specific cells, improving the efficacy and reducing the side effects of the drug .
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pent-4-ynoate moiety. Its molecular formula is with a molecular weight of approximately 183.19 g/mol. The compound features two carbonyl groups and is classified as an amide derivative. The presence of the alkyne group (pent-4-ynoate) contributes to its reactivity and potential applications in various
The chemical reactivity of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate can be attributed to both its carbonyl groups and the alkyne functionality. Notable reactions include:
Research indicates that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate exhibits notable biological activities, particularly in the realm of pharmacology. It has been shown to inhibit calcium currents mediated by L-type calcium channels (Cav), which may have implications for cardiovascular health and neurological functions . The compound's potential as a therapeutic agent is being explored, particularly in relation to pain management and cardiovascular diseases.
Several synthetic routes have been developed for the preparation of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate:
The applications of 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate span various fields:
Interaction studies have revealed that 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate may interact with various biological targets, primarily calcium channels. These interactions could lead to significant physiological effects, making it an important subject for further pharmacological research. Studies have also indicated potential interactions with other cellular pathways that could enhance its therapeutic profile .
Several compounds share structural similarities with 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
2,5-Dioxopyrrolidin-1-yl acetate | 0.92 | Acetate group instead of alkyne |
Bis(2,5-dioxopyrrolidin-1-yl) succinate | 0.89 | Contains a succinate moiety |
Bis(2,5-dioxopyrrolidin-1-yl) octanedioate | 0.87 | Octanedioate structure |
2,5-Dioxopyrrolidin-1-yl tetradecanoate | 0.87 | Tetradecanoate group |
These compounds exhibit variations in their functional groups and chain lengths but retain the core dioxopyrrolidine structure. This uniqueness allows for diverse applications while maintaining similar reactivity profiles.